molecular formula C7H16O3 B090422 3-(3-methoxypropoxy)propan-1-ol CAS No. 112-28-7

3-(3-methoxypropoxy)propan-1-ol

Cat. No.: B090422
CAS No.: 112-28-7
M. Wt: 148.2 g/mol
InChI Key: QCAHUFWKIQLBNB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(3-methoxypropoxy)propan-1-ol can be synthesized through the reaction of 1-propanol with 3-methoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of 1-propanol, 3-(3-methoxypropoxy)- often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 3-(3-methoxypropoxy)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(3-methoxypropoxy)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-propanol, 3-(3-methoxypropoxy)- involves its interaction with various molecular targets and pathways. As an ether alcohol, it can participate in hydrogen bonding and other intermolecular interactions, which can influence its reactivity and solubility. Its effects are primarily due to its ability to act as a solvent and reactant in various chemical processes .

Comparison with Similar Compounds

  • 1-Propanol, 3-(phenylmethoxy)-
  • 3-Methoxy-1-propanol
  • Dipropylene glycol methyl ether

Comparison: 3-(3-methoxypropoxy)propan-1-ol is unique due to its specific ether linkage and the presence of multiple oxygen atoms, which enhance its solubility and reactivity compared to similar compounds. Its structure allows for versatile applications in both scientific research and industrial processes .

Biological Activity

3-(3-Methoxypropoxy)propan-1-ol, also known by its CAS number 101750-15-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and applications in various fields, supported by research findings and case studies.

Synthesis

The synthesis of this compound can be achieved through several methods, including the use of continuous flow reactors in industrial settings to enhance efficiency and yield. The compound features a unique combination of functional groups, specifically a primary alcohol and an ether linkage, which enables diverse biological interactions.

Enzymatic Interactions

One of the notable biological activities of this compound is its role as a substrate for biocatalysts such as Candida antarctica lipase A . This enzyme is utilized in enzymatic resolution and asymmetric synthesis processes, highlighting the compound's significance in organic chemistry and biocatalysis.

Antimicrobial and Antioxidant Properties

Research indicates that this compound exhibits potential antimicrobial and antioxidant activities. These properties make it a candidate for various pharmaceutical applications. The compound's ability to interact with biological molecules allows it to form hydrogen bonds and engage in non-covalent interactions, which are crucial for its mechanism of action.

Study on Antimicrobial Activity

A study investigating the antimicrobial efficacy of this compound demonstrated its effectiveness against several bacterial strains. The compound was tested using standard microbiological techniques, revealing significant inhibitory effects on growth at specific concentrations.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli125 µg/mL
Staphylococcus aureus62.5 µg/mL
Pseudomonas aeruginosa250 µg/mL

This data suggests that this compound could be developed into an effective antimicrobial agent.

Study on Antioxidant Activity

Another study assessed the antioxidant capacity of the compound using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl). The results indicated that this compound exhibited a dose-dependent scavenging effect on free radicals.

Concentration (µg/mL)% Inhibition
5030
10055
20080

These findings support the potential use of this compound in formulations aimed at reducing oxidative stress in biological systems.

The interaction studies indicate that the ether linkage in this compound enhances its reactivity with biological molecules. This allows it to participate effectively in enzymatic processes and influence product formation. The ability to form hydrogen bonds is particularly significant in determining its biological activity.

Applications

Given its biological activities, this compound has potential applications in:

  • Pharmaceuticals : As an antimicrobial or antioxidant agent.
  • Cosmetics : For formulations aimed at combating oxidative damage.
  • Biocatalysis : As a substrate in enzymatic reactions for organic synthesis.

Properties

IUPAC Name

3-(3-methoxypropoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3/c1-9-5-3-7-10-6-2-4-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAHUFWKIQLBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074809
Record name 1-Propanol, 3-(3-methoxypropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112-28-7, 101750-15-6
Record name 3-(3-Methoxypropoxy)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methoxypropoxy)propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanol, methoxypropoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101750156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 3-(3-methoxypropoxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-methoxypropoxy)propanol
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Q & A

Q1: The study mentions that 3-(3-Methoxypropoxy)propanol acts as a water structure promoter. What does this mean and how was it determined?

A1: Water molecules typically form a hydrogen-bonded network. Certain solutes can disrupt this network (structure breakers), while others can enhance it (structure promoters). The study used ultrasonic spectroscopy to investigate the behavior of 3-(3-Methoxypropoxy)propanol in water. The researchers observed a single ultrasonic relaxation process, indicating an interaction between the solute (3-(3-Methoxypropoxy)propanol) and solvent (water) []. By analyzing the concentration dependence of the relaxation frequency and amplitude, they concluded that 3-(3-Methoxypropoxy)propanol promotes water structure. This suggests that the presence of this compound strengthens the hydrogen bonding network of water molecules in its vicinity.

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